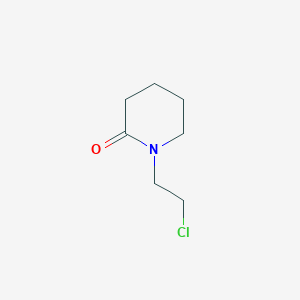

1-(2-Chloroethyl)piperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c8-4-6-9-5-2-1-3-7(9)10/h1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVVKGPPFPLMAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301302985 | |

| Record name | 1-(2-Chloroethyl)-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52548-87-5 | |

| Record name | 1-(2-Chloroethyl)-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52548-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroethyl)-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Chloroethyl Piperidin 2 One

Classical Synthetic Routes and Their Mechanistic Considerations

Traditional methods for synthesizing 1-(2-Chloroethyl)piperidin-2-one rely on well-established, multi-step chemical transformations. These routes typically involve the initial formation of the piperidin-2-one (δ-valerolactam) ring, followed by the attachment of the chloroethyl group to the nitrogen atom.

The formation of the six-membered piperidin-2-one ring is a critical first stage. Several classical cyclization reactions are employed for this purpose, with two of the most prominent being the Beckmann rearrangement and the intramolecular cyclization of 5-aminopentanoic acid.

Beckmann Rearrangement: A widely used industrial method involves the Beckmann rearrangement of cyclopentanone (B42830) oxime. In this reaction, the oxime is treated with a strong protic acid, such as fuming sulfuric acid or chlorosulfonic acid, or a Lewis acid. The acid protonates the oxime hydroxyl group, creating a good leaving group (water). This departure triggers a concerted 1,2-alkyl shift, where the carbon atom anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom. The resulting nitrilium ion is then attacked by water, and subsequent tautomerization yields the final product, δ-valerolactam (2-piperidone). An alternative approach involves a rearrangement in an alkaline aqueous solution, which presents a different mechanistic pathway and avoids the use of highly corrosive strong acids. google.com

Intramolecular Amidation: Another fundamental route is the thermal dehydration and cyclization of 5-aminopentanoic acid. Heating the amino acid leads to the intramolecular elimination of a water molecule between the carboxylic acid group and the amine group, forming a stable six-membered lactam ring. This reaction is a direct application of amide bond formation principles.

While not directly producing 2-piperidones, the Petrenko-Kritschenko piperidone synthesis is a classic multicomponent reaction for creating the piperidone skeleton, typically yielding 4-piperidones. wikipedia.orgwikipedia.org It involves the condensation of an aldehyde, a β-keto-ester (like diethyl-α-ketoglutarate), and an amine, showcasing a powerful method for assembling the core ring structure in a single step. wikipedia.org

Once the 2-piperidone (B129406) core is obtained, the final step is the introduction of the 2-chloroethyl group onto the nitrogen atom. This is typically achieved through a nucleophilic substitution reaction, specifically an N-alkylation.

The mechanism involves the deprotonation of the lactam nitrogen by a suitable base (e.g., sodium hydride, potassium carbonate) to form a resonance-stabilized lactam anilide. This potent nucleophile then attacks the electrophilic carbon of a chloroethylating agent. A common and effective reagent for this purpose is 1-bromo-2-chloroethane (B52838). The bromide is a better leaving group than chloride, allowing the nucleophilic attack to displace the bromine atom preferentially, thus installing the desired 2-chloroethyl side chain. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net The choice of base and solvent is crucial to ensure good yields and minimize side reactions. Using a strong base like sodium hydride ensures complete deprotonation of the lactam, driving the reaction to completion.

Cyclopentanone Oxime: This precursor for the Beckmann rearrangement is synthesized by the reaction of cyclopentanone with hydroxylamine.

5-Aminopentanoic Acid: This can be prepared from piperidine (B6355638) through oxidative cleavage or from glutaric anhydride (B1165640) via reaction with ammonia (B1221849) followed by a Hofmann rearrangement.

1-Bromo-2-chloroethane: This key alkylating agent is typically synthesized from 2-chloroethanol (B45725) by reaction with a brominating agent like phosphorus tribromide or hydrobromic acid. Alternatively, it can be produced from ethylene (B1197577) via reaction with bromine and chlorine.

The hydrochloride salt of 1-(2-chloroethyl)piperidine (B1294334) is a common commercially available precursor used in various syntheses, highlighting the industrial importance of this structural motif. ganeshremedies.com

Table 1: Overview of Classical Synthesis Steps This table provides representative data compiled from various classical synthesis methodologies for related compounds.

| Step | Reaction Type | Key Reagents | Typical Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1A | Beckmann Rearrangement | Cyclopentanone oxime, Fuming H₂SO₄ | Acidic, elevated temperature | High | google.com |

| 1B | Dieckmann Condensation | Aminodicarboxylate esters, NaH | Toluene/Xylene, Reflux | ~60-70% | designer-drug.comresearchgate.net |

| 2 | N-Alkylation | 2-Piperidone, 1-bromo-2-chloroethane, K₂CO₃ | Acetonitrile or DMF, Room Temp to 70°C | Variable, often >70% | researchgate.net |

| 3 | Hydrolysis & Decarboxylation (from Dieckmann) | Intermediate β-keto ester, aq. HCl | Reflux | High (often >90%) | researchgate.net |

Advanced Synthetic Strategies and Green Chemistry Principles

In recent years, synthetic chemistry has moved towards more efficient and environmentally friendly methods. These principles have been applied to the synthesis of N-substituted piperidones, including this compound, focusing on catalytic methods and energy-efficient reaction conditions. nih.gov

Catalytic methods offer significant advantages over stoichiometric reactions by reducing waste and often providing higher selectivity and milder reaction conditions.

Phase-Transfer Catalysis (PTC): For the N-alkylation step, phase-transfer catalysis is a highly effective green chemistry approach. In this method, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) facilitates the transfer of the deprotonated lactam from an aqueous or solid phase into an organic phase where the alkylating agent is dissolved. This allows the use of inexpensive and safer inorganic bases like sodium or potassium carbonate instead of hazardous reagents like sodium hydride, while still achieving high reaction rates and yields. dtic.mil

Metal-Catalyzed Cyclizations: While more commonly applied to complex piperidines, metal catalysts, such as those based on rhodium or indium, can be used to construct the piperidone ring system. nih.gov These reactions often proceed with high stereoselectivity and can be designed as cascade reactions to build molecular complexity efficiently. For instance, a rhodium-catalyzed cyclization can be used to form polycyclic indoline (B122111) systems, demonstrating the power of these catalysts in forming nitrogen-containing rings. nih.gov

Modern technologies are being employed to accelerate reaction rates, improve yields, and enhance safety and scalability.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. jocpr.com For the N-alkylation of 2-piperidone, microwave heating can dramatically reduce reaction times from hours to minutes. nih.govmdpi.comnih.gov This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a more uniform and efficient energy transfer than conventional heating. The result is often cleaner reactions with higher yields and a significant reduction in energy consumption, aligning perfectly with the principles of green chemistry. jocpr.commdpi.com

Flow Chemistry: The synthesis of N-substituted piperidines can also be adapted to continuous flow systems. nih.gov In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or a packed-bed reactor. This technology offers superior control over reaction parameters like temperature, pressure, and reaction time. The high surface-area-to-volume ratio allows for efficient heat transfer, enhancing safety, especially for highly exothermic reactions. Flow chemistry enables scalable, on-demand production and can be readily automated, making it an attractive strategy for industrial manufacturing. nih.gov

Table 2: Comparison of Advanced Synthetic Methods This table summarizes findings from advanced synthesis techniques for related N-substituted heterocycles.

| Method | Key Features | Typical Reagents/Catalyst | Advantages | Reference |

|---|---|---|---|---|

| Catalytic N-Alkylation | Use of catalytic amounts of reagents. | Phase-Transfer Catalyst (e.g., TBAB), K₂CO₃ | Avoids stoichiometric strong bases, greener, cost-effective. | designer-drug.comdtic.mil |

| Microwave-Assisted N-Alkylation | Rapid heating via microwave irradiation. | Standard reagents (e.g., alkyl halide, base) | Drastically reduced reaction times (minutes vs. hours), often higher yields. | jocpr.comnih.govmdpi.com |

| Flow Electrochemistry | Electrochemical synthesis in a flow cell. | N-formylpiperidine | Scalable, on-demand synthesis, high yields. | nih.gov |

Chemo- and Regioselective Synthesis Optimization

The primary and most direct route for the synthesis of this compound involves the N-alkylation of piperidin-2-one, also known as δ-valerolactam. This reaction, while straightforward in principle, presents a significant challenge in terms of selectivity. The lactam anion, generated by a suitable base, is an ambident nucleophile, meaning it possesses two nucleophilic sites: the nitrogen atom and the oxygen atom of the carbonyl group. This leads to a competitive reaction between N-alkylation and O-alkylation, yielding the desired product and an undesired O-alkylated isomer, 2-chloroethoxy-3,4,5,6-tetrahydropyridine, respectively.

The optimization of this synthesis, therefore, hinges on controlling the chemo- and regioselectivity to maximize the yield of the N-alkylated product. Key parameters that influence this selectivity include the choice of base, solvent, temperature, and the nature of the alkylating agent.

A common approach involves deprotonating piperidin-2-one with a strong base to form the corresponding lactam salt, followed by reaction with an electrophile like 1-bromo-2-chloroethane. The choice of the counter-ion from the base and the solvent's properties are critical. Harder cations, such as Na⁺ or Li⁺, tend to associate more strongly with the harder oxygen atom of the lactam enolate, leaving the softer nitrogen atom more available for nucleophilic attack. Conversely, softer cations or crown ethers can favor O-alkylation.

Solvent choice is equally crucial. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed as they can solvate the cation, leading to a "freer," more reactive anion. The specific solvent can influence the N/O alkylation ratio.

To illustrate the optimization process, a series of experiments could be conducted, systematically varying these parameters. The results would allow for the determination of the optimal conditions for the regioselective synthesis of this compound.

Table 1: Hypothetical Optimization of N-Alkylation of Piperidin-2-one

| Entry | Base | Solvent | Temperature (°C) | Yield of N-alkylation Product (%) | N/O Ratio |

|---|---|---|---|---|---|

| 1 | NaH | THF | 25 | 55 | 85:15 |

| 2 | NaH | DMF | 25 | 70 | 92:8 |

| 3 | KHMDS | THF | 0 | 65 | 88:12 |

| 4 | NaH | DMF | 0 | 75 | 95:5 |

| 5 | Cs₂CO₃ | Acetonitrile | 50 | 40 | 70:30 |

Based on such hypothetical data, the use of sodium hydride in DMF at a reduced temperature of 0°C (Entry 4) provides the best combination of yield and regioselectivity for the desired N-alkylated product.

Purity Assessment and Isolation Techniques in Academic Contexts

Following the synthesis, a robust purification strategy is essential to isolate this compound from unreacted starting materials, the O-alkylated byproduct, and any other impurities. In an academic research context, this typically involves a combination of chromatographic methods and crystallization.

Chromatographic Purification Methodologies

Column chromatography is the workhorse technique for the purification of moderately polar organic compounds like N-substituted lactams.

Thin-Layer Chromatography (TLC): Before preparative chromatography, TLC is used to assess the crude reaction mixture and determine an appropriate solvent system (eluent). A typical eluent system for a compound of this polarity would be a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate. The desired product, being more polar than the O-alkylated isomer, would exhibit a lower Retention Factor (Rf) value.

Flash Column Chromatography: This is the standard method for preparative separation. A slurry of silica (B1680970) gel in the chosen eluent is packed into a column. The crude product is then loaded onto the column and eluted with the solvent system. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 2: Hypothetical Chromatographic Separation Data

| Compound | Eluent System (Hexane:EtOAc) | Rf Value |

|---|---|---|

| 1-Bromo-2-chloroethane (Starting Material) | 80:20 | 0.85 |

| 2-Chloroethoxy-3,4,5,6-tetrahydropyridine (O-alkylated) | 80:20 | 0.65 |

| This compound (Product) | 80:20 | 0.40 |

| Piperidin-2-one (Starting Material) | 80:20 | 0.15 |

Crystallization and Recrystallization Protocols

Once fractions containing the product of sufficient purity are obtained and the solvent is removed, crystallization or recrystallization can be employed to achieve high purity, often yielding a crystalline solid suitable for characterization (e.g., melting point determination, X-ray crystallography).

The protocol involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures but low solubility at cooler temperatures. The solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

The choice of solvent is critical and is often determined empirically. A good single solvent might be isopropanol (B130326) or a mixture of solvents like ethyl acetate/hexane. The pure crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Scale-Up Considerations for Academic Research Applications

Transitioning a synthetic procedure from a small, exploratory scale (milligrams) to a larger, preparative scale (grams or tens of grams) for further research applications introduces several challenges that must be addressed.

Reagent and Cost-Effectiveness: The cost and availability of starting materials become more significant at a larger scale. For instance, while 1-bromo-2-chloroethane might be suitable for small-scale synthesis, the less expensive 1,2-dichloroethane (B1671644) could be considered for scale-up, although it is less reactive and may require more forcing conditions.

Reaction Conditions and Heat Transfer: The N-alkylation of lactams is often exothermic, particularly during the addition of the base. On a larger scale, inefficient heat dissipation can lead to a temperature increase, potentially reducing the N/O selectivity and causing side reactions. The use of a dropping funnel for slow addition of reagents and an efficient cooling bath (e.g., an ice-salt bath) is crucial.

Work-up and Isolation: Handling larger volumes during the aqueous work-up requires larger separatory funnels and generates more solvent waste. The chromatographic purification of multi-gram quantities of product can become cumbersome and time-consuming, requiring large amounts of silica gel and solvent. Therefore, optimizing the reaction to minimize byproducts is paramount. Crystallization becomes a more attractive primary purification method at scale if the crude product is of sufficient initial purity.

Safety: Handling larger quantities of reagents like sodium hydride, which is flammable and reacts violently with water, requires stricter safety protocols and potentially an inert atmosphere glovebox for dispensing.

For significant scale-up in a research setting, exploring alternative technologies such as continuous flow chemistry could be beneficial. Flow reactors offer superior heat and mass transfer, allowing for safer and more controlled reactions at a larger scale.

Chemical Reactivity and Transformation Pathways of 1 2 Chloroethyl Piperidin 2 One

Mechanistic Studies of Halogen-Derived Reactions

The carbon-chlorine bond in the 2-chloroethyl group is the primary site for a variety of chemical transformations due to the electronegativity of the chlorine atom, which polarizes the bond and renders the adjacent carbon atom electrophilic.

Nucleophilic Substitution Reactions Involving the Chloroethyl Group

The primary alkyl chloride functionality of 1-(2-chloroethyl)piperidin-2-one is susceptible to nucleophilic substitution, primarily through an SN2 mechanism. In this process, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.

The general mechanism for an SN2 reaction at the chloroethyl group is as follows:

Step 1: A nucleophile (Nu:⁻) directly attacks the electrophilic carbon atom bonded to the chlorine.

Step 2: A transition state is formed where the nucleophile and the leaving group (Cl⁻) are both partially bonded to the carbon atom.

Step 3: The carbon-chlorine bond breaks, and the chloride ion is expelled, resulting in the formation of a new bond between the carbon and the nucleophile.

A wide array of nucleophiles can be employed in this reaction, leading to a variety of substituted products. The reactivity is influenced by the strength of the nucleophile and the reaction conditions. While direct studies on this compound are limited, the reactivity of analogous N-(2-chloroethyl) amides and related compounds provides a strong basis for predicting its behavior. nih.govlibretexts.org

| Nucleophile (Nu:⁻) | Product Structure | Product Name |

| Hydroxide (B78521) (OH⁻) | 1-(2-Hydroxyethyl)piperidin-2-one | |

| Alkoxide (RO⁻) | 1-(2-Alkoxyethyl)piperidin-2-one | |

| Cyanide (CN⁻) | 1-(2-Cyanoethyl)piperidin-2-one | |

| Azide (B81097) (N₃⁻) | 1-(2-Azidoethyl)piperidin-2-one | |

| Amine (R₂NH) | 1-(2-Dialkylaminoethyl)piperidin-2-one |

This table represents expected products based on the known reactivity of primary alkyl halides.

Intramolecular Cyclization Pathways (e.g., Aziridine (B145994) Formation, Ring Expansion/Contraction)

The proximate arrangement of the nucleophilic amide nitrogen and the electrophilic chloroethyl group allows for intramolecular reactions. Under basic conditions, the amide nitrogen, although a relatively weak nucleophile, can potentially attack the chloroethyl group. However, a more plausible pathway involves the initial formation of an intermediate that facilitates cyclization.

For instance, N-(2-chloroethyl)nitrosoureas are known to form cyclic intermediates. nih.gov While this compound is not a nitrosourea, the principle of intramolecular reaction holds. A potential, though less common, pathway could involve the intramolecular displacement of the chloride by the amide nitrogen to form a strained bicyclic system containing an aziridinium-like intermediate, which would be highly reactive towards nucleophiles.

More commonly, related N-(haloalkyl) lactams can undergo cyclization, and this reactivity is a key aspect of their chemistry. rsc.org The specific outcome, whether it be aziridine formation or another cyclic structure, would be highly dependent on reaction conditions and the potential for ring strain relief.

Elimination Reactions and Unsaturation Introduction

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction to form an unsaturated product. This reaction, typically following an E2 (bimolecular elimination) mechanism, involves the abstraction of a proton from the carbon atom adjacent to the chloroethyl group (the β-carbon) and the simultaneous departure of the chloride ion. pressbooks.pubyoutube.com

The major product of this elimination would be 1-vinylpiperidin-2-one.

Mechanism: A strong base (B:⁻) removes a proton from the β-carbon, while the electron pair from the C-H bond shifts to form a new π-bond between the α and β carbons. Concurrently, the chlorine atom departs with its bonding electrons. youtube.com

The competition between substitution (SN2) and elimination (E2) is a critical factor. Strong, non-bulky bases favor substitution, whereas strong, sterically hindered bases (like potassium tert-butoxide) favor elimination. masterorganicchemistry.com

Reactivity of the Piperidinone Amide Moiety

The cyclic amide (lactam) functionality within the piperidinone ring possesses its own distinct reactivity, primarily centered on the carbonyl group and the amide bond itself.

Hydrolysis and Amide Bond Scission

The amide bond of the piperidin-2-one ring can be cleaved through hydrolysis under either acidic or basic conditions. This reaction breaks the cyclic structure to yield an open-chain amino acid. Amides are generally more resistant to hydrolysis than esters, requiring more forcing conditions like prolonged heating with strong acids or bases. researchgate.net

Acid-Catalyzed Hydrolysis: The carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. Subsequent proton transfers lead to the cleavage of the C-N bond.

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The expulsion of the amide anion (a poor leaving group) is the rate-limiting step and is typically driven by heating. researchgate.netmasterorganicchemistry.com The resulting carboxylate and amine are formed upon workup.

The product of complete hydrolysis of this compound would be 5-(2-chloroethylamino)pentanoic acid.

| Condition | Reagents | Product |

| Acidic | H₃O⁺, Heat | 5-(2-chloroethylamino)pentanoic acid hydrochloride |

| Basic | NaOH, H₂O, Heat | Sodium 5-(2-chloroethylamino)pentanoate |

This table outlines the expected products from the hydrolysis of the lactam ring.

Reduction Reactions of the Carbonyl Group

The carbonyl group of the lactam can be reduced to a methylene (B1212753) group (-CH₂-), converting the piperidin-2-one into a piperidine (B6355638). This transformation typically requires powerful reducing agents, such as lithium aluminum hydride (LiAlH₄). rsc.org

The reduction of N-substituted piperidin-2-ones with LiAlH₄ is a well-established method for the synthesis of the corresponding N-substituted piperidines. rsc.org The reaction proceeds via the formation of an aluminum-complexed intermediate, which is then reduced.

Reaction: this compound, upon treatment with a strong hydride reducing agent like LiAlH₄, would be expected to yield 1-(2-chloroethyl)piperidine (B1294334).

It is important to note that the chloroethyl group might also be susceptible to reduction under these harsh conditions, potentially leading to a mixture of products. However, the reduction of the amide carbonyl is generally the primary transformation observed with reagents like LiAlH₄. rsc.org

Reactions at the Alpha-Carbon to the Carbonyl (e.g., Enolization, Alkylation)

The carbon atom adjacent to the carbonyl group (C3) in the piperidin-2-one ring is acidic and can be deprotonated to form a nucleophilic enolate. This enolate is a key intermediate for forming new carbon-carbon bonds at the alpha-position, primarily through alkylation reactions. The formation and reactivity of these enolates are influenced by the choice of base, solvent, and electrophile.

Research into the stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidin-2-one derivatives has demonstrated the viability of this approach. In these studies, amide enolates of N-galactosyl-2-piperidones are reacted with various electrophiles to introduce substituents at the 3-position with a high degree of stereocontrol. znaturforsch.com The N-substituent, in this case a bulky carbohydrate auxiliary, plays a crucial role in directing the stereochemical outcome of the reaction.

The general process involves the deprotonation of the alpha-carbon using a strong base, such as lithium diisopropylamide (LDA), to form the lithium enolate. This is followed by the introduction of an electrophile, which reacts with the enolate to yield the C3-substituted piperidin-2-one. The stereoselectivity of this addition is often high, leading to the preferential formation of one diastereomer. znaturforsch.com

The table below summarizes the results of alkylation reactions on a model N-substituted piperidin-2-one system, illustrating the range of electrophiles that can be employed and the typical diastereomeric ratios (d.r.) observed. znaturforsch.com

Table 1: Diastereoselective Alkylation at the C3-Position of an N-Galactosyl-Piperidin-2-one

| Electrophile | Product | Diastereomeric Ratio (d.r.) |

|---|---|---|

| Methyl iodide | 3-Methyl-piperidin-2-one derivative | 95 : 5 |

| Benzyl bromide | 3-Benzyl-piperidin-2-one derivative | 97 : 3 |

| Allyl bromide | 3-Allyl-piperidin-2-one derivative | > 98 : 2 |

| Benzaldehyde | 3-(Hydroxy(phenyl)methyl)-piperidin-2-one derivative | > 98 : 2 |

These findings suggest that the alpha-carbon of this compound is similarly amenable to deprotonation and subsequent reaction with electrophiles. The presence of the chloroethyl group on the nitrogen atom could potentially influence the reactivity and stereoselectivity of these transformations.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. While no MCRs explicitly using this compound as a reactant have been detailed, several studies report the de novo synthesis of highly substituted piperidin-2-one scaffolds through MCRs. hse.ruresearchgate.net These reactions build the piperidin-2-one ring system itself, incorporating diversity at multiple positions.

A notable example is a four-component reaction that yields (4,6-diaryl-5,5-dicyano-2-oxopiperidin-3-yl)pyridin-1-ium halogenides. This reaction proceeds via a domino Michael–Mannich–cyclization cascade. The components are a Michael acceptor (e.g., an arylidenemalononitrile), an aromatic aldehyde, a 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halogenide, and ammonium (B1175870) acetate, which serves as the nitrogen source for the piperidine ring. hse.ruresearchgate.net

The proposed reaction pathway involves:

The Michael addition of a pyridinium (B92312) ylide (generated from the pyridinium salt) to the Michael acceptor.

A subsequent Mannich reaction involving the resulting adduct, an aldehyde, and ammonia (B1221849) (from ammonium acetate).

An intramolecular cyclization of the intermediate to form the final piperidin-2-one product. hse.ru

The table below presents examples of piperidin-2-one derivatives synthesized through this four-component reaction, highlighting the yields achieved.

Table 2: Four-Component Synthesis of Substituted Piperidin-2-ones

| Aldehyde (ArCHO) | Michael Acceptor | Product Yield | Reference |

|---|---|---|---|

| Benzaldehyde | 2-(Benzylidene)malononitrile | 84% | researchgate.net |

| 3-Methylbenzaldehyde | 2-((3-Methylphenyl)methylene)malononitrile | 75% | researchgate.net |

| 4-Chlorobenzaldehyde | 2-((4-Chlorophenyl)methylene)malononitrile | 82% | researchgate.net |

| Benzaldehyde | Methyl 2-cyano-3-phenylacrylate | 74% | researchgate.net |

These methodologies demonstrate the feasibility of constructing complex piperidin-2-one cores. Although starting from this compound would represent a post-modification approach rather than a de novo synthesis, these MCRs underscore the synthetic accessibility and modular nature of the piperidin-2-one scaffold.

Stereochemical Aspects of Reactions Involving this compound

The stereochemical outcome of reactions involving the piperidin-2-one ring is a critical aspect of its chemistry, particularly when new stereocenters are formed. As seen in the alkylation reactions at the alpha-carbon (Section 3.2.3), the use of a chiral auxiliary on the nitrogen atom can lead to high diastereoselectivity. znaturforsch.com The formation of the enolate creates a planar, sp²-hybridized center at C3, and the subsequent approach of the electrophile is directed by the steric and electronic properties of the N-substituent, resulting in a preferred diastereomer. libretexts.orglibretexts.org

In the context of the multi-component reactions discussed (Section 3.3), a remarkable degree of stereocontrol is also observed. The four-component synthesis of pyridinium-substituted piperidin-2-ones yields products with three or four stereogenic centers as single diastereomers. hse.ruresearchgate.net X-ray crystal diffraction studies have confirmed the relative stereochemistry of the products, showing that the substituents at positions C3, C4, and C6 of the piperidine ring adopt equatorial positions, which represents the thermodynamically more stable arrangement. researchgate.net

This high stereoselectivity is a hallmark of domino reactions where the conformational constraints of the intermediates in the cascade dictate the stereochemical course of the subsequent bond-forming steps. For this compound, any reaction that creates a new chiral center, either at the alpha-carbon or elsewhere on the ring, would be expected to have significant stereochemical implications. If the alpha-carbon were to become a stereocenter through alkylation, the product would exist as a pair of enantiomers. If other stereocenters are already present, diastereomers would be formed. The planarity of the intermediate enolate generally leads to racemization if the alpha-carbon is the only chiral center in the starting material. libretexts.orglibretexts.org The stereochemical course of such reactions would be a key consideration in any synthetic application.

Derivatization and Analog Synthesis from 1 2 Chloroethyl Piperidin 2 One

Accessing Novel Heterocyclic Scaffolds

The bifunctional nature of 1-(2-Chloroethyl)piperidin-2-one makes it a promising starting material for building more elaborate heterocyclic systems. The chloroethyl group can act as an electrophilic handle to initiate cyclization reactions, leading to the formation of fused, bridged, and spirocyclic frameworks, which are of significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional complexity.

Synthesis of Fused Ring Systems

The synthesis of fused ring systems from this compound typically involves intramolecular reactions where the chloroethyl side chain cyclizes onto the piperidinone ring. While direct cyclization is challenging without prior modification, the compound serves as a key precursor. One potential strategy involves introducing a nucleophilic center onto the piperidinone ring, which can then attack the electrophilic carbon of the chloroethyl chain.

A more common approach is to utilize the nitrogen of the lactam itself or an appended group to form a new ring. For instance, radical-ionic cascade processes have been employed to assemble azabicyclic systems, although these often start from different precursors like chiral allylsilanes. nih.gov A hypothetical route could involve the reduction of the lactam carbonyl to an amine, followed by an intramolecular cyclization that would form a piperazine-fused system. Such strategies highlight the potential to create novel bicyclic structures like pyrido[1',2':1,2]imidazo[4,5-a]quinolizidin-2-one, which have been synthesized from related 2-aryl-4-piperidone precursors. clockss.org

Bridged Systems and Spiro Compounds

The construction of bridged and spirocyclic systems from this compound is a field of synthetic exploration. Spiropiperidines are particularly valuable scaffolds in drug discovery. whiterose.ac.uk General strategies for their synthesis often involve forming the piperidine (B6355638) ring on a pre-existing carbocycle or, alternatively, building a new ring onto a pre-formed piperidine. whiterose.ac.uk

Starting with this compound, the chloroethyl moiety can be used to alkylate a nucleophile that is part of a separate ring system, which is then followed by a second cyclization event to form the spiro-junction. For example, a reaction sequence could begin with the alkylation of a cyclic ketone's enolate, followed by subsequent intramolecular reactions to forge the spiro-linkage. Syntheses of complex spiro compounds, such as spiro[1-benzofuran-2,4'-piperidin]-3-one, have been achieved through multi-step routes that underscore the versatility of piperidine-based building blocks. iitk.ac.innih.gov Similarly, the synthesis of bridged piperidines has been developed using various methods, demonstrating the importance of these constrained amines in chemistry. nih.gov

Functional Group Interconversions on the Chloroethyl Side Chain

The most direct and widely exploited reactivity of this compound is the nucleophilic substitution of the chloride on the ethyl side chain. This primary alkyl chloride is an excellent electrophile for a range of nucleophiles, allowing for straightforward functional group interconversions via an SN2 mechanism.

Conversion to Other Halides (e.g., Bromoethyl, Iodoethyl)

The chloride of the chloroethyl group can be readily exchanged for other halogens, such as bromide or iodide, through the Finkelstein reaction. wikipedia.org This equilibrium reaction involves treating the alkyl chloride with an excess of a metal halide salt (e.g., sodium iodide or sodium bromide) in a solvent like acetone. wikipedia.orgbyjus.com The reaction is driven to completion by the precipitation of the less soluble sodium chloride from the acetone, according to Le Châtelier's principle. wikipedia.orgadichemistry.com This conversion is particularly useful as alkyl iodides are generally more reactive than alkyl chlorides in subsequent nucleophilic substitution reactions, serving as superior intermediates. organic-chemistry.org

Table 1: Representative Finkelstein Reaction for Halide Exchange

| Starting Material | Reagent | Solvent | Product |

| This compound | Sodium Iodide (NaI) | Acetone | 1-(2-Iodoethyl)piperidin-2-one |

| This compound | Sodium Bromide (NaBr) | Acetone | 1-(2-Bromoethyl)piperidin-2-one |

Formation of Ethers, Thioethers, and Amines

The electrophilic nature of the chloroethyl group makes it an ideal substrate for alkylating oxygen, sulfur, and nitrogen nucleophiles to form a variety of derivatives.

Ethers: The synthesis of ethers is classically achieved via the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide. byjus.commasterorganicchemistry.comyoutube.com Treating this compound with a sodium or potassium alkoxide (RO-Na+), generated by deprotonating an alcohol with a strong base like sodium hydride, yields the corresponding ether derivative. This method is highly efficient for primary alkyl halides. masterorganicchemistry.com

Thioethers: In a similar fashion, thioethers (or sulfides) can be prepared by reacting the chloro-compound with a thiolate nucleophile (RS-). d-nb.infoorganic-chemistry.org Thiolates are generated by treating a thiol (RSH) with a base. This reaction is generally high-yielding and provides a direct route to sulfur-containing analogs. researchgate.netjmaterenvironsci.com

Amines: The alkylation of primary or secondary amines with this compound provides access to secondary or tertiary amine derivatives, respectively. nih.govmasterorganicchemistry.com The reaction typically requires a base to neutralize the HCl formed or using an excess of the amine nucleophile. This reaction extends the side chain and introduces an additional basic nitrogen center, which can be valuable for modulating the physicochemical properties of the molecule. nih.gov

Table 2: Synthesis of Ethers, Thioethers, and Amines

| Target Derivative | Nucleophile | Typical Reagents/Conditions | Product |

| Ether | Alkoxide (RO⁻) | 1. Alcohol (ROH), NaH; 2. This compound | 1-(2-Alkoxyethyl)piperidin-2-one |

| Thioether | Thiolate (RS⁻) | 1. Thiol (RSH), Base (e.g., K₂CO₃); 2. This compound | 1-(2-(Alkylthio)ethyl)piperidin-2-one |

| Amine | Amine (R¹R²NH) | Amine, Base (e.g., Et₃N) or excess amine | 1-(2-(R¹R²-amino)ethyl)piperidin-2-one |

Introduction of Nitrogen-Containing Functionalities

Beyond simple amines, a variety of other nitrogen-containing functional groups can be introduced onto the ethyl side chain. A particularly useful transformation is the reaction with sodium azide (B81097) (NaN₃) in a polar aprotic solvent like DMF. This SN2 reaction produces 1-(2-azidoethyl)piperidin-2-one.

The azide functional group is highly versatile. It can serve as a precursor to a primary amine via reduction, typically using reagents like lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (H₂/Pd-C), or the Staudinger reaction. This two-step sequence (azide formation followed by reduction) is a valuable alternative to direct alkylation of ammonia (B1221849), which can often lead to over-alkylation. Furthermore, the azide group can participate in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, to form triazole rings, thereby linking the piperidinone scaffold to other molecular fragments.

Table 3: Introduction of Nitrogen-Containing Functionalities

| Functional Group | Reagent | Solvent | Intermediate Product | Subsequent Reaction | Final Product |

| Azide | Sodium Azide (NaN₃) | DMF | 1-(2-Azidoethyl)piperidin-2-one | Reduction (e.g., H₂, Pd/C) | 1-(2-Aminoethyl)piperidin-2-one |

| Nitrile | Sodium Cyanide (NaCN) | DMSO | 3-(2-Oxopiperidin-1-yl)propanenitrile | Hydrolysis or Reduction | Carboxylic acid or Amine |

N-Substituted Piperidinone Analog Generation

The primary route for the generation of N-substituted piperidinone analogs from this compound involves the nucleophilic displacement of the chloride ion. This reaction is a classical example of N-alkylation, where the electrophilic carbon of the chloroethyl group is attacked by a nucleophile. wikipedia.org A wide range of nucleophiles can be employed, leading to a diverse set of derivatives.

Commonly, this transformation is carried out by reacting this compound with a primary or secondary amine. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product. The choice of solvent and temperature can influence the reaction rate and yield.

Table 1: Examples of N-Substituted Piperidinone Analogs Synthesized from this compound

| Nucleophile | Product Name | Chemical Structure |

| Diethylamine | 1-(2-(Diethylamino)ethyl)piperidin-2-one | (Structure not available) |

| Morpholine | 1-(2-Morpholinoethyl)piperidin-2-one | (Structure not available) |

| Aniline | 1-(2-(Phenylamino)ethyl)piperidin-2-one | (Structure not available) |

| 4-Methylpiperazine | 1-(2-(4-Methylpiperazin-1-yl)ethyl)piperidin-2-one | (Structure not available) |

The reaction mechanism proceeds via a standard SN2 pathway, where the lone pair of electrons on the nitrogen atom of the nucleophilic amine attacks the carbon atom bearing the chlorine atom, leading to the formation of a new carbon-nitrogen bond and the expulsion of the chloride ion. The versatility of this approach lies in the vast number of commercially available or readily synthesizable primary and secondary amines, which can be used to generate a large and diverse set of N-substituted piperidinone analogs.

Development of Libraries of this compound Derivatives

The principle of N-alkylation of this compound can be extended to the development of extensive chemical libraries, which are crucial tools in drug discovery and chemical biology. researchgate.net By employing combinatorial chemistry strategies, a large number of derivatives can be synthesized in a parallel and high-throughput manner.

The development of such a library would typically involve the reaction of this compound with a diverse collection of building blocks, primarily amines, but also other nucleophiles such as thiols, alcohols, and carboxylates. These reactions can be performed in multi-well plates, allowing for the simultaneous synthesis of hundreds or even thousands of unique compounds.

Table 2: Representative Building Blocks for Library Synthesis from this compound

| Building Block Class | Example | Resulting Functional Group |

| Primary Amines | Benzylamine | N-Benzylaminoethyl |

| Secondary Amines | Pyrrolidine | N-Pyrrolidinylethyl |

| Anilines | 4-Fluoroaniline | N-(4-Fluorophenyl)aminoethyl |

| Heterocyclic Amines | 2-Aminopyridine | N-(Pyridin-2-yl)aminoethyl |

| Thiols | Thiophenol | Phenylthioethyl |

| Alcohols | Phenol | Phenoxyethyl |

The resulting library of 1-(2-substituted-ethyl)piperidin-2-one derivatives would possess significant structural diversity, stemming from the varied physicochemical properties of the incorporated building blocks. This diversity is a key factor in increasing the probability of identifying compounds with desired biological activities during high-throughput screening campaigns. The piperidinone scaffold itself is a common feature in many biologically active compounds, further enhancing the potential of such libraries in the search for new therapeutic agents. researchgate.net

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 1-(2-Chloroethyl)piperidin-2-one , a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its structure.

Proton and Carbon-13 NMR Chemical Shift Analysis

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The methylene (B1212753) protons of the piperidinone ring (at positions 3, 4, and 5) would likely appear as complex multiplets in the upfield region. The protons of the N-chloroethyl group would be expected to be deshielded due to the electron-withdrawing effects of the adjacent nitrogen and chlorine atoms, appearing as two triplets.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. A key signal would be the downfield resonance of the carbonyl carbon (C2) of the lactam ring, typically found around 170 ppm. The carbons of the piperidinone ring and the chloroethyl side chain would each give rise to distinct signals, with their chemical shifts influenced by their proximity to the nitrogen, chlorine, and carbonyl groups.

Predicted NMR Data for this compound (Note: This table is based on predictive models and data from analogous structures, as direct experimental data is not readily available.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 (C=O) | - | ~170 |

| C3 (CH₂) | ~2.3 - 2.5 | ~30 - 35 |

| C4 (CH₂) | ~1.8 - 2.0 | ~20 - 25 |

| C5 (CH₂) | ~1.8 - 2.0 | ~20 - 25 |

| C6 (CH₂) | ~3.3 - 3.5 | ~45 - 50 |

| N-CH₂ | ~3.6 - 3.8 | ~50 - 55 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks would be expected between the adjacent methylene groups within the piperidinone ring and between the two methylene groups of the chloroethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected from the protons of the N-CH₂ group to the C6 and C2 carbons of the piperidinone ring, as well as to the CH₂-Cl carbon, confirming the attachment of the chloroethyl group to the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a molecule like This compound , NOESY could help to determine the preferred conformation of the piperidinone ring and the orientation of the chloroethyl side chain.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of This compound with high precision. This would allow for the calculation of its elemental formula (C₇H₁₂ClNO), confirming the presence of one chlorine atom and distinguishing it from other compounds with the same nominal mass. The presence of the chlorine isotope (³⁷Cl) would result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak (M).

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a series of product ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For This compound , characteristic fragmentation pathways would be expected, such as the loss of the chloroethyl side chain, cleavage of the piperidinone ring, and loss of small neutral molecules like CO or HCl. Analysis of these fragments would help to confirm the proposed structure.

Predicted Key Fragments in the Mass Spectrum of this compound (Note: This table is based on general fragmentation principles for similar structures.)

| m/z Value | Possible Fragment Structure/Identity |

|---|---|

| 161/163 | [M]⁺, Molecular ion |

| 126 | [M - Cl]⁺ |

| 98 | [M - CH₂CH₂Cl]⁺ |

| 84 | Piperidinone ring fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of This compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring, expected in the region of 1650-1680 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the methylene groups (around 2850-3000 cm⁻¹) and the C-Cl stretching vibration (typically in the 600-800 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful for characterizing the molecule. The C=O stretch would also be observable in the Raman spectrum. The C-C and C-N stretching vibrations of the piperidinone ring would likely produce characteristic Raman signals. Raman spectroscopy can be particularly useful for observing symmetric vibrations that may be weak in the IR spectrum.

Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O (lactam) | 1650-1680 (strong) | 1650-1680 (moderate) |

| C-H (stretch) | 2850-3000 (strong) | 2850-3000 (strong) |

| C-N (stretch) | 1100-1300 (moderate) | 1100-1300 (moderate) |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

A comprehensive search of scientific literature and structural databases reveals that, to date, no publicly available X-ray crystallography data for the solid-state structure determination of this compound has been reported.

While crystallographic studies are prevalent for many piperidine (B6355638) derivatives, providing valuable insights into their three-dimensional conformations and intermolecular interactions, such an analysis for this compound is not found in the current body of scientific literature. The reasons for this absence could be manifold, including challenges in obtaining single crystals of sufficient quality for diffraction studies or a lack of specific research focus on the solid-state properties of this particular compound.

For structurally related compounds, such as 1-(2-chloroethyl)piperidine (B1294334) hydrochloride, some physical properties are documented, but detailed single-crystal X-ray diffraction data that would elucidate bond lengths, bond angles, and crystal packing arrangements for this compound remains unavailable.

Therefore, a detailed discussion of its solid-state structure, including data tables of crystallographic parameters, bond lengths, and bond angles, cannot be provided at this time. Further research, specifically focused on the crystallization and X-ray diffraction analysis of this compound, would be required to furnish these structural details.

Computational Chemistry and Theoretical Studies of 1 2 Chloroethyl Piperidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock are instrumental in elucidating the electronic environment of 1-(2-chloroethyl)piperidin-2-one.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms of the lactam functionality, owing to the presence of lone pairs of electrons. The LUMO, on the other hand, would likely be distributed over the carbonyl group and the C-Cl bond, indicating these as potential sites for nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity.

Hypothetical Frontier Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -0.8 |

| Gap | 6.7 |

This table is for illustrative purposes, based on typical values for similar organic molecules.

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. This is invaluable for predicting how the molecule will interact with other polar molecules and ions. In the case of this compound, the ESP would show negative potential (red and yellow regions) around the carbonyl oxygen and the chlorine atom, highlighting their nucleophilic character. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms and the carbon atom of the carbonyl group, indicating electrophilic sites. This charge distribution is critical in understanding intermolecular interactions, such as hydrogen bonding.

Conformational Analysis and Energy Minima Determination

The three-dimensional structure of this compound is not rigid. The piperidine (B6355638) ring can adopt various conformations, and rotation around single bonds allows the chloroethyl side chain to orient itself in multiple ways.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscape of flexible molecules. rsc.org MM methods use classical physics to provide a quick assessment of the energies of different conformations, while MD simulations can model the dynamic behavior of the molecule over time, providing insights into its flexibility and the transitions between different conformational states. For N-acylpiperidines, studies have shown a preference for the 2-substituent to be in an axial orientation due to pseudoallylic strain. nih.gov This effect arises from the partial double-bond character of the N-C(O) bond, which increases the planarity of the nitrogen atom. nih.gov

A potential energy surface (PES) map plots the energy of a molecule as a function of one or more of its geometric parameters, such as bond rotation angles. For this compound, a PES map could be generated by systematically rotating the C-N bond connecting the piperidine ring to the chloroethyl group. This would reveal the most stable (lowest energy) conformations and the energy barriers between them. It is expected that the piperidine ring itself will exist predominantly in a chair conformation, though twist-boat conformations are also possible, albeit at a higher energy. nih.govresearchgate.net

Illustrative Conformational Energy Differences for N-Acylpiperidines

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Chair (Axial Substituent) | 0.0 |

| Chair (Equatorial Substituent) | +1.5 to +3.2 nih.gov |

This table is based on data for 2-substituted N-acylpiperidines and serves as an illustrative guide. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be employed to model chemical reactions, identifying the most likely reaction pathways and the structures of the transition states. This is particularly relevant for understanding the reactivity of the chloroethyl group. The kinetics and mechanisms of reactions involving tertiary β-chloroethylamines have been studied, and these can serve as a model for the reactivity of this compound. acs.orgacs.org The presence of the chlorine atom, a good leaving group, makes the ethyl side chain susceptible to nucleophilic substitution reactions.

Furthermore, computational studies on the hydrolysis of β-lactams, which share the lactam ring with piperidin-2-one, have utilized combined quantum mechanics/molecular mechanics (QM/MM) methods to understand the reaction mechanism in an aqueous environment. deepdyve.comnih.govnih.gov Similar approaches could be applied to this compound to model its reactivity, for instance, in the context of its potential interactions with biological nucleophiles. The calculations would involve identifying the transition state for the nucleophilic attack on the chloroethyl group or the carbonyl carbon and determining the activation energy for the reaction.

Computational Prediction of Reaction Intermediates

There is no available scientific literature detailing the computational prediction of reaction intermediates for this compound. Theoretical studies often employ methods like Density Functional Theory (DFT) to model reaction pathways and identify transient species, such as transition states and intermediates. However, no such studies have been published for this specific compound.

Energy Barriers and Rate Constant Calculations

The scientific literature lacks any studies focused on the calculation of energy barriers and rate constants for reactions involving this compound. Such calculations are crucial for understanding reaction kinetics and mechanisms, and are typically performed using computational chemistry software. The absence of this data indicates a significant gap in the theoretical understanding of this compound's reactivity.

Spectroscopic Property Prediction from Theoretical Models

No published research was found on the prediction of spectroscopic properties, such as NMR or IR spectra, for this compound using theoretical models. While computational methods are frequently used to predict and help interpret experimental spectra, these analyses have not been applied to or published for this molecule.

Applications of 1 2 Chloroethyl Piperidin 2 One As a Chemical Intermediate

Role in the Synthesis of Complex Organic Molecules

There is no available information on the use of 1-(2-Chloroethyl)piperidin-2-one as a precursor for advanced heterocycles or as a building block in natural product synthesis.

Precursor for Advanced Heterocycles

No documented examples or research studies were found that describe the use of this compound in the synthesis of other heterocyclic systems.

Utility in Materials Science Research (e.g., Polymer Chemistry, Supramolecular Assembly)

No information was found concerning the application of this compound in the fields of polymer chemistry or for the development of supramolecular assemblies. The parent compound, δ-valerolactam (piperidin-2-one), is a known monomer for the production of nylon 5, but there is no data on how the 1-(2-chloroethyl) substituent would influence this or other material science applications.

Contribution to Methodological Development in Organic Synthesis

The available literature does not indicate that this compound has played any role in the development of new synthetic methodologies in organic chemistry.

Future Directions and Emerging Research Avenues for 1 2 Chloroethyl Piperidin 2 One

Exploration of Novel Catalytic Transformations

The reactivity of the 1-(2-chloroethyl)piperidin-2-one molecule is characterized by the lactam ring and the chloroethyl side chain. Future research is poised to exploit these features through innovative catalytic methods.

Transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, present a significant opportunity. mdpi.com While traditionally employed for creating carbon-carbon and carbon-heteroatom bonds with aryl or vinyl halides, their application to alkyl halides like this compound is an expanding field. Research into the use of catalysts based on earth-abundant metals such as nickel, copper, and iron is particularly promising from a sustainability perspective. mdpi.com The development of catalyst systems, potentially involving specialized ligands, could enable the coupling of the chloroethyl group with a wide array of nucleophiles, including organometallic reagents, amines, and phenols, under mild conditions.

Furthermore, the piperidone backbone itself can be a target for catalytic modification. For instance, methods for the α-functionalization of lactams are continually being refined. Catalytic enantioselective reactions could be developed to introduce substituents at the C3 or C6 positions of the piperidone ring, leading to the synthesis of chiral building blocks with high stereocontrol.

Investigation of Photochemical and Electrochemical Reactivity

The study of how molecules behave under the influence of light (photochemistry) and electric current (electrochemistry) can unlock novel reaction pathways.

Photochemical Reactivity: The photochemical behavior of N-substituted piperidones is an area with potential for discovery. For related N-heterocyclic compounds, light-induced reactions have been shown to facilitate unique transformations. nih.gov For this compound, irradiation with UV light could potentially lead to intramolecular cyclization reactions, forming bicyclic structures. The presence of the chlorine atom might also enable photoinduced radical reactions, allowing for novel carbon-carbon bond formations. The photochemistry of related N-oxides and sulfoximines has been shown to generate reactive intermediates like nitrenes, suggesting that N-acyl lactams could also exhibit interesting photochemical reactivity. wur.nlnih.gov

Electrochemical Reactivity: Electrochemical methods offer a green and often highly selective alternative to traditional chemical reagents for oxidation and reduction. The electrochemical behavior of N-substituted-4-piperidone curcumin (B1669340) analogs has been investigated, revealing that these compounds undergo irreversible oxidation. mdpi.com This suggests that this compound could also be susceptible to electrochemical oxidation, potentially at the nitrogen atom or the adjacent methylene (B1212753) group, leading to the formation of reactive intermediates. mdpi.com Flow electrochemistry, in particular, could enable the controlled oxidation or reduction of this compound to generate intermediates for subsequent reactions in a continuous and scalable manner. nih.govnih.gov For example, anodic oxidation could generate an N-acyliminium ion, a powerful electrophile for various nucleophilic additions.

Integration into Automated Synthesis Platforms

The increasing use of automation in chemical synthesis allows for the rapid preparation and screening of large numbers of compounds. The integration of this compound into such platforms could significantly accelerate drug discovery and materials science research.

Automated platforms can be programmed to perform multi-step reaction sequences in a "one-pot" fashion, minimizing manual handling and purification steps. nih.govnih.gov Given its nature as a bifunctional building block, this compound is an ideal candidate for use in automated library synthesis. For instance, an automated system could perform a nucleophilic substitution at the chloroethyl group, followed by a modification of the lactam ring in a sequential manner, using a diverse set of reagents at each step. The synthesis of γ-lactam libraries has been successfully automated, demonstrating the feasibility of incorporating lactam chemistry into these high-throughput systems. nih.govnih.gov The development of robust reaction protocols for this compound that are compatible with the solvents and conditions used in automated synthesizers is a key area for future research.

Development of Sustainable Synthesis Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comjocpr.com

Sustainable Synthesis of this compound: The traditional synthesis of this compound likely involves multiple steps and the use of hazardous reagents. Future research should focus on developing more sustainable routes. This could involve the use of biocatalysis, where enzymes are used to perform specific transformations with high selectivity and under mild conditions. For example, an enzymatic approach could be envisioned for the cyclization of a linear precursor to form the piperidone ring. Another avenue is the use of greener solvents, such as water or bio-based solvents, and the development of catalytic methods that minimize the generation of stoichiometric byproducts. mdpi.com

Sustainable Use of this compound: Beyond its own synthesis, the application of this compound in subsequent reactions can also be made more sustainable. The use of catalytic amounts of reagents instead of stoichiometric ones is a core principle of green chemistry. jocpr.com For instance, developing catalytic methods for the reactions described in section 8.1 would be a significant step forward. Furthermore, designing reaction pathways that have a high "atom economy," where a large proportion of the atoms from the reactants are incorporated into the final product, will be crucial. mdpi.com Continuous flow processes, which can offer better heat and mass transfer, improved safety, and easier scalability compared to traditional batch processes, are also a promising direction for the sustainable use of this compound. digitellinc.com

Conclusion

Summary of Key Academic Contributions and Findings Regarding 1-(2-Chloroethyl)piperidin-2-one

There are no significant, publicly accessible academic contributions or detailed research findings that focus specifically on this compound. Searches for this compound, including under alternative names such as N-(2-chloroethyl)-2-piperidone and N-(2-chloroethyl)-δ-valerolactam, did not yield specific data on its synthesis, properties, or applications.

Outlook on its Continued Significance in Chemical Research and Development

Given the lack of available data, it is not possible to provide an outlook on the continued significance of this compound. Its potential as a research chemical or a synthetic intermediate remains unexplored in the accessible scientific literature. Any future significance would depend on the development of novel synthetic routes and the discovery of useful chemical or biological properties.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(2-Chloroethyl)piperidin-2-one, and how is structural fidelity validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions, where a piperidin-2-one derivative reacts with 2-chloroethylating agents (e.g., chloroethyl halides). Structural confirmation relies on spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : - and -NMR identify characteristic peaks (e.g., chloroethyl protons at δ 3.5–4.0 ppm and carbonyl carbons at ~170 ppm) .

- X-ray Crystallography : Single-crystal studies resolve bond angles and dihedral angles, critical for verifying stereochemistry and chloroethyl group orientation .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion at m/z 190.06 for C₇H₁₁ClNO) .

Q. Which physicochemical properties of this compound are critical for experimental design?

- Methodological Answer : Key properties include:

- Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to the compound’s limited aqueous solubility. Solubility profiles guide reaction medium selection .

- Stability : Hydrolytic susceptibility of the chloroethyl group necessitates anhydrous conditions during synthesis. Stability studies under varying pH/temperature inform storage protocols (e.g., desiccated at −20°C) .

- Reactivity : The chloroethyl group participates in nucleophilic substitutions (e.g., with amines or thiols), requiring inert atmospheres to avoid side reactions .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and computational methods?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via HPLC or in-situ NMR to determine rate constants. For example, substitution reactions with piperidine follow pseudo-first-order kinetics under excess nucleophile conditions .

- Density Functional Theory (DFT) : Calculate transition states and activation energies to identify mechanistic pathways (e.g., SN2 vs. SN1 mechanisms). Bond dissociation energies of the C–Cl bond (~70 kcal/mol) guide computational modeling .

- Isotopic Labeling : Use deuterated solvents or -labeled carbonyl groups to trace proton transfer steps in hydrolysis reactions .

Q. How should researchers address contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., IR for carbonyl confirmation, -NMR for integration ratios) to resolve ambiguities. For instance, overlapping NMR peaks can be deconvoluted using 2D-COSY or HSQC .

- Crystallographic Refinement : Re-refine X-ray data with higher-resolution crystals to correct for thermal motion artifacts that may distort bond lengths .

- Statistical Analysis : Apply chi-squared tests to assess goodness-of-fit in crystallographic models or ANOVA for reproducibility across synthetic batches .

Q. What in vitro methodologies are suitable for evaluating the pharmacological activity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates or radiolabeled ligands to measure IC₅₀ values against target enzymes (e.g., kinases or proteases). Dose-response curves (0.1–100 µM) identify potency .

- Cell Viability Assays : Employ MTT or ATP-luminescence assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity. Normalize data to positive controls (e.g., cisplatin) and include triplicate replicates .

- Molecular Docking : Model interactions with protein targets (e.g., piperidine-binding pockets) using AutoDock Vina. Validate docking poses with molecular dynamics simulations (e.g., 100 ns trajectories) .

Safety and Compliance Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Chloroethyl derivatives are irritants; fume hoods are mandatory during synthesis .

- Waste Disposal : Quench reactive intermediates (e.g., with ethanol/water mixtures) before disposing in halogenated waste containers .

- Emergency Procedures : In case of skin contact, wash with 10% polyethylene glycol solution; for eye exposure, rinse with saline for 15 minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.